Diinsininol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

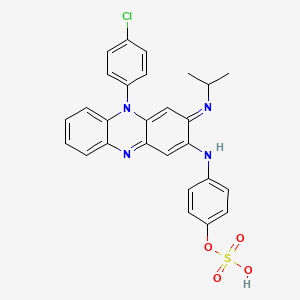

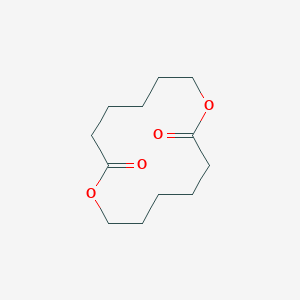

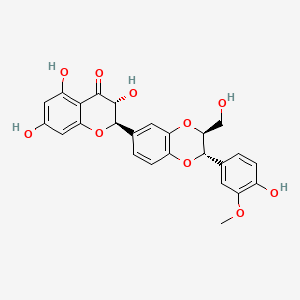

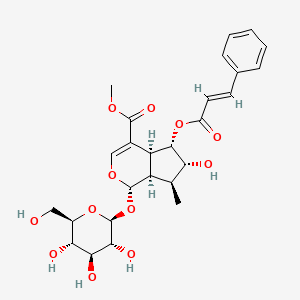

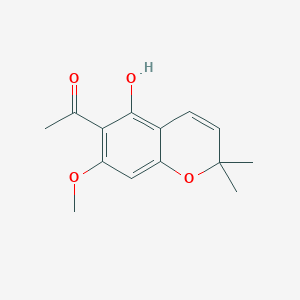

Diinsininol is a biflavonoid isolated from the rhizome of Sarcophyte piriei and exhibits anti-inflammatory activity. It has a role as a metabolite and an anti-inflammatory agent. It is a biflavonoid, a monosaccharide derivative, a beta-D-glucoside and a hydroxyflavonoid. It derives from an eriodictyol.

Scientific Research Applications

Anticancer Properties

Diindolylmethane (DIM), derived from cruciferous vegetables, shows potential in cancer prevention and treatment. It induces apoptosis in various cancer cell lines, such as breast cancer and human hepatoma cells, regardless of the p53 pathway status (Ge et al., 1996). Additionally, DIM alters gene regulation in breast cancer cells influenced by estrogen, indicating complex interactions with hormonal pathways (Mulvey et al., 2007). It also shows effectiveness in reducing high-risk human papillomavirus in cervical intraepithelial neoplasia (Pestrikova et al., 2022).

Molecular Targeting and Chemical Synthesis

DIM's ability to selectively target G-quadruplex DNA structures offers therapeutic potential and value as a research tool in cancer treatment (Livendahl et al., 2016). Research into the synthesis of diindolylmethanes, including tandem indole annulation/arylation processes, has expanded possibilities for generating natural product analogs and therapeutic compounds (Shu et al., 2013).

Safety and Toxicity Studies

Safety studies in immature rat models indicate that DIM, commonly found in dietary components, doesn't exhibit toxicity, highlighting its potential safety for broader applications, including in younger populations (Elackattu et al., 2009).

Cellular Mechanisms

DIM induces specific cellular responses such as apoptosis and affects calcium movement in certain cancer cell lines, demonstrating its impact on cellular functions and viability (Cheng et al., 2011). It also selectively induces the degradation of class I histone deacetylases in colon cancer cells, affecting cell cycle regulation and apoptosis (Li et al., 2010).

Potential in Prostate Cancer Prevention

DIM has shown efficacy in preventing prostate cancer development in animal models, with significant reductions in tumor development and size without affecting animal weight or organ function (Fares et al., 2010).

Adhesion Strength in Cells

Research demonstrates that DIM affects the adhesion strength of alveolocytes and hepatocytes, indicating its potential role in modulating cell interactions and behaviors (Kiselev et al., 2019).

properties

Molecular Formula |

C36H32O16 |

|---|---|

Molecular Weight |

720.6 g/mol |

IUPAC Name |

(1R,5R,13R)-5,13-bis(3,4-dihydroxyphenyl)-9,19-dihydroxy-17-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaen-7-one |

InChI |

InChI=1S/C36H32O16/c37-12-27-31(45)32(46)33(47)35(50-27)48-15-7-21(42)28-16-11-36(51-25(28)8-15,14-2-4-18(39)20(41)6-14)52-26-10-23(44)30-22(43)9-24(49-34(30)29(16)26)13-1-3-17(38)19(40)5-13/h1-8,10,16,24,27,31-33,35,37-42,44-47H,9,11-12H2/t16-,24-,27-,31-,32+,33-,35-,36-/m1/s1 |

InChI Key |

DQBZPEAEXINSNR-QUCAXYRHSA-N |

Isomeric SMILES |

C1[C@@H](OC2=C(C1=O)C(=CC3=C2[C@@H]4C[C@](O3)(OC5=CC(=CC(=C45)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O |

Canonical SMILES |

C1C(OC2=C(C1=O)C(=CC3=C2C4CC(O3)(OC5=CC(=CC(=C45)O)OC6C(C(C(C(O6)CO)O)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O |

synonyms |

5,7,3',4'-tetrahydroxyflavanyl-7-O-beta-glucosyl-(4beta-8-2beta-O-7)eriodictyol diinsininol |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

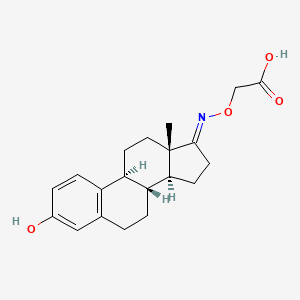

![(2S,3R,4E,6R)-4-hydroxyimino-3-methoxy-2-methyl-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B1248246.png)

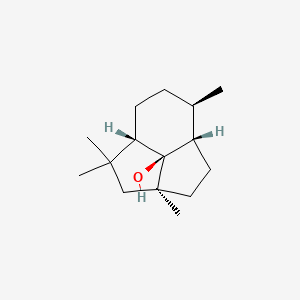

![(E)-4-[(1S)-2,2-dimethylcyclobutyl]but-3-en-2-one](/img/structure/B1248249.png)

![2-{4'-[amino(Imino)methyl]biphenyl-3-Yl}-1h-Benzimidazole-6-Carboximidamide](/img/structure/B1248252.png)

![(2S)-N-Acetyl-2-[4-(ethoxycarbonylamino)phenyl]glycine](/img/structure/B1248258.png)